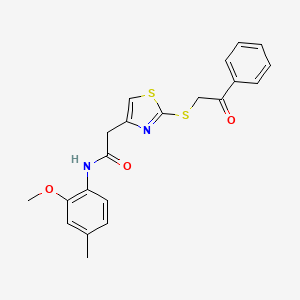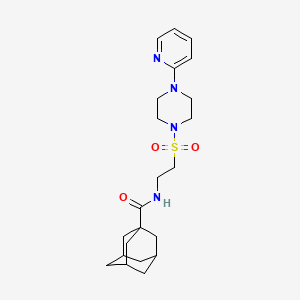
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Descripción general
Descripción
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, also known as MTA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. MTA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is not fully understood, but several studies have suggested that N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide exerts its biological effects through the inhibition of various signaling pathways. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects:
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has also been shown to modulate the immune response, reducing inflammation and promoting the production of cytokines that are important for immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has several advantages as a research tool, including its potent biological activity and its ability to inhibit multiple signaling pathways. However, N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide. One potential avenue of research is the development of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the identification of specific molecular targets of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide and the elucidation of its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide in animal models and human clinical trials.
Aplicaciones Científicas De Investigación
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. Several studies have shown that N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has also been shown to inhibit the replication of several viral pathogens, including HIV, herpes simplex virus, and influenza virus. In addition, N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S3/c1-25-17-9-5-8-15(10-17)21-19(24)11-16-12-26-20(22-16)27-13-18(23)14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCITABZLVBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



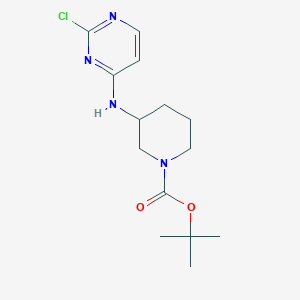
![Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3310250.png)
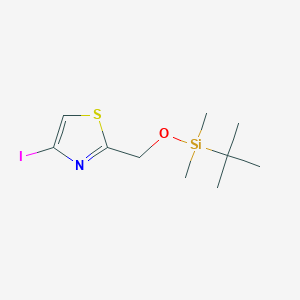

![Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-](/img/structure/B3310276.png)

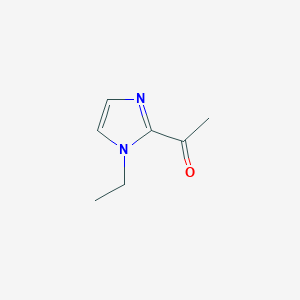
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3310301.png)

